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molecular formula C3H6OS2 B144620 S,S'-Dimethyl dithiocarbonate CAS No. 868-84-8

S,S'-Dimethyl dithiocarbonate

Cat. No. B144620
M. Wt: 122.21 g/mol
InChI Key: IUXMJLLWUTWQFX-UHFFFAOYSA-N
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Patent
US08937083B2

Procedure details

S,S-dimethyl carbonodithioate (1.467 g, 12.00 mmol) was added with vigorous stirring to a solution of (E)-pent-2-enoic acid (2.002 g, 20 mmol) in 30% KOH solution (prepared from potassium hydroxide (3.87 g, 69 mmol) and Water (10 mL)). The reaction mixture was slowly heated to 90° C. over a period of 20-30 min Heating was continued for 3 hours before the reaction was cooled down to 25° C. and quenched slowly with HCl. The mixture was then extracted with DCM (3×30 mL), combined organic layer dried and concentrated to give 3-(methylthio)pentanoic acid (2.7 g, 18.22 mmol, 91% yield) as light orange oil: IR (Thin film) 2975, 1701 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.92 (qd, J=7.3, 5.6 Hz, 1H), 2.63 (d, J=7.2 Hz, 2H), 2.08 (s, 3H), 1.75-1.51 (m, 2H), 1.03 (t, J=7.4 Hz, 3H); 13C NMR (101 MHz, CDCl3) δ 178.14, 43.95, 39.78, 27.04, 12.95, 11.29; EIMS m/z 148.
Quantity
1.467 g
Type
reactant
Reaction Step One
Quantity
2.002 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](SC)(=O)[S:2]C.[C:7]([OH:13])(=[O:12])/[CH:8]=[CH:9]/[CH2:10][CH3:11].[OH-].[K+]>>[CH3:1][S:2][CH:9]([CH2:10][CH3:11])[CH2:8][C:7]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.467 g
Type
reactant
Smiles
C(SC)(=O)SC
Step Two
Name
Quantity
2.002 g
Type
reactant
Smiles
C(\C=C\CC)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to 25° C.
CUSTOM
Type
CUSTOM
Details
quenched slowly with HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC(CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.22 mmol
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 151.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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